molecular formula C12H15ClO B2779531 Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol CAS No. 2140267-27-0

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol

Cat. No.: B2779531
CAS No.: 2140267-27-0
M. Wt: 210.7
InChI Key: YXADWCNDSYNYQT-CMPLNLGQSA-N
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Description

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a chlorophenyl group and a hydroxyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-chlorobenzaldehyde.

    Aldol Condensation: The initial step involves an aldol condensation reaction between cyclohexanone and 2-chlorobenzaldehyde to form an α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then subjected to catalytic hydrogenation to reduce the double bond and form the desired cyclohexanol derivative.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(2-chlorophenyl)cyclohexanone.

    Reduction: Formation of 2-(2-chlorophenyl)cyclohexane.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorophenyl group play key roles in its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol: Similar structure with a bromine atom instead of chlorine.

    (1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol: Similar structure with a fluorine atom instead of chlorine.

    (1R,2S)-2-(2-methylphenyl)cyclohexan-1-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXADWCNDSYNYQT-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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